Dehydrodiconiferyl alcohol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXBOZNRPQEON-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4263-87-0 | |

| Record name | Dehydrodiconiferyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Dehydrodiconiferyl Alcohol: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) found in various plant species, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities. Notably, DHCA has demonstrated potential as an estrogen receptor agonist and an anti-inflammatory agent through the modulation of the NF-κB signaling pathway. This document synthesizes the current scientific knowledge, presenting quantitative data in structured tables, detailing experimental protocols from seminal studies, and visualizing key signaling pathways to facilitate a deeper understanding and further investigation of this compound.

Chemical Structure and Identification

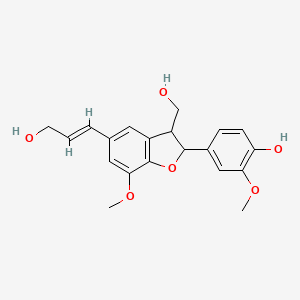

This compound is a complex phenylpropanoid dimer. Its core structure consists of a dihydrobenzofuran ring system derived from the oxidative coupling of two coniferyl alcohol units.

Chemical Structure:

Image Source: PubChem CID 5372367

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol[1] |

| CAS Number | 4263-87-0[1] |

| Molecular Formula | C₂₀H₂₂O₆[1] |

| SMILES | COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 358.39 g/mol | [2] |

| Melting Point | 161-162 °C | [2] |

| Boiling Point | 562 °C at 760 mmHg | [2] |

| Solubility | Soluble in DMSO and ethanol; slightly soluble in water.[3] | - |

| Predicted pKa | 9.80 ± 0.35 | [4] |

| LogP | 2.62450 | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons of the dihydrobenzofuran ring and the propenyl side chain. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the aromatic rings, methoxy groups, the dihydrobenzofuran core, and the side chain. |

| Mass Spectrometry (MS) | The molecular ion peak is observed, and fragmentation patterns are consistent with the proposed structure, often showing cleavage of the side chain.[1] |

| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups. |

Note: For detailed peak assignments, refer to specialized spectroscopic databases and the primary literature.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily as an estrogen receptor agonist and an inhibitor of the NF-κB signaling pathway. These activities underpin its potential therapeutic applications in bone health and inflammation.

Estrogenic Activity and Promotion of Osteoblastogenesis

This compound has been identified as an estrogen receptor agonist, promoting bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis.[4][5] This suggests its potential as a therapeutic agent for conditions like osteoporosis.

The proposed signaling pathway involves the activation of estrogen receptors (ERα and ERβ), which in turn enhances the BMP-2 signaling cascade. This leads to the activation of Smad1/5/9 and AMPK, ultimately upregulating the expression of key osteoblastogenic genes such as alkaline phosphatase (ALP), osteocalcin, and osteoprotegerin (OPG).[5]

Caption: Signaling pathway of DHCA in promoting osteoblastogenesis.

Anti-inflammatory Activity via NF-κB Pathway Inactivation

This compound has been shown to accelerate wound healing by exerting anti-inflammatory effects through the inactivation of the NF-κB pathway in macrophages.[1][6]

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound upregulates the expression of phosphorylated IκBα (p-IκBα), which prevents the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[6]

Caption: DHCA-mediated inactivation of the NF-κB pathway.

Experimental Protocols

The following are summaries of key experimental protocols that have been used to elucidate the biological activities of this compound. For full details, including reagent concentrations and specific instrumentation, it is imperative to consult the original publications.

BMP-2-Induced Osteoblastogenesis Assay

-

Cell Line: MC3T3-E1 pre-osteoblastic cells.

-

Treatment: Cells are cultured in the presence of BMP-2 with or without varying concentrations of this compound.

-

Alkaline Phosphatase (ALP) Activity Assay: After a defined incubation period, cells are lysed, and ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate. The absorbance is read at 405 nm.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the treated cells, and cDNA is synthesized. The expression levels of osteoblastogenic marker genes (e.g., ALP, osteocalcin, OPG, RUNX2) are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a membrane. The membrane is probed with primary antibodies against key signaling proteins (e.g., p-Smad1/5/9, p-AMPK) and corresponding total proteins, followed by incubation with secondary antibodies and visualization.

Caption: Experimental workflow for osteoblastogenesis assay.

In Vivo Wound Healing and In Vitro Anti-inflammatory Assays

-

In Vivo Full-Thickness Scalp Wound Model:

-

Animal Model: Mice are anesthetized, and a full-thickness wound is created on the scalp.

-

Treatment: this compound is topically applied to the wound.

-

Analysis: Wound closure is monitored and photographed daily. At specific time points, tissue samples are collected for histopathological examination (H&E and Masson's trichrome staining) and immunofluorescence analysis of inflammatory markers.

-

-

In Vitro Anti-inflammatory Assay in Macrophages:

-

Cell Line: RAW 264.7 macrophage cells.

-

Treatment: Cells are pre-treated with this compound and then stimulated with lipopolysaccharide (LPS).

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: The expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p-IκBα, p65) are analyzed.

-

Immunofluorescence Assay: The nuclear translocation of NF-κB p65 is visualized by immunofluorescence staining and microscopy.

-

Caption: Workflow for wound healing and anti-inflammatory assays.

Stereoisomerism

This compound possesses chiral centers, leading to the existence of different stereoisomers, such as the (+)-(2S,3R) and (-)-(2R,3S) forms.[7] The specific stereochemistry can significantly influence biological activity. While much of the reported research does not specify the isomeric form used, it is an important consideration for future studies. Comparative analyses of the biological activities of different stereoisomers are needed to fully understand their structure-activity relationships.

Conclusion and Future Directions

This compound is a natural product with well-defined chemical properties and promising biological activities. Its roles as an estrogen receptor agonist and an NF-κB pathway inhibitor highlight its potential for development as a therapeutic agent for bone disorders and inflammatory conditions. This technical guide provides a solid foundation for researchers by consolidating key information on its chemistry, properties, and biological functions.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms of action, including the identification of direct binding partners.

-

Conducting comprehensive structure-activity relationship studies, particularly comparing the efficacy of different stereoisomers.

-

Performing further preclinical and clinical studies to evaluate its therapeutic potential in relevant disease models.

-

Developing optimized formulations to enhance its bioavailability and therapeutic efficacy.

By providing this in-depth technical overview, we aim to stimulate further research into this fascinating and potentially valuable natural compound.

References

- 1. This compound from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-κB pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:4263-87-0 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)- | 126253-41-6 | Benchchem [benchchem.com]

- 5. This compound promotes BMP-2-induced osteoblastogenesis through its agonistic effects on estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Dehydrodiconiferyl Alcohol | C20H22O6 | CID 11824478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dehydrodiconiferyl Alcohol: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DDA) is a lignan, a class of phenolic compounds widely distributed in the plant kingdom. Lignans are formed by the oxidative dimerization of two coniferyl alcohol units. DDA and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-adipogenic properties. This technical guide provides an in-depth overview of the natural sources of DDA, detailed protocols for its extraction and quantification, and an exploration of its interaction with key signaling pathways.

Natural Sources of this compound

This compound and its glycosidic forms have been identified in a variety of plant species. The concentration and presence of these compounds can vary depending on the plant part, age, and environmental conditions.

| Plant Species | Family | Plant Part | Compound Identified | Quantitative Data (mg/g of dry weight) |

| Silybum marianum (Milk Thistle) | Asteraceae | Seeds, Capitula | This compound, Silybin (a flavonolignan derived from coniferyl alcohol) | Not explicitly quantified for DDA. Silymarin (a complex containing silybin) content in seeds is 1-4%.[1] Coniferyl alcohol, a precursor, is a major component of capitula extracts.[2][3] |

| Eucommiae ulmoides (Du Zhong) | Eucommiaceae | Cortex (Bark) | Pinoresinol, Syringaresinol, and other lignans. This compound produced via biotransformation of the extract. | Not reported as a natural constituent in quantitative studies of the raw bark.[4] |

| Cucurbita moschata (Pumpkin) | Cucurbitaceae | Stems, Leaves | This compound | Isolated from stems, but specific yield from the raw plant material is not provided in the primary study.[5][6] Phenolic compounds have been quantified in leaves, but not specifically DDA.[7][8] |

| Codonopsis pilosula (Dang Shen) | Campanulaceae | Root | (+)-Dehydrodiconiferyl alcohol | Presence confirmed, but quantitative data on concentration is not available.[9] |

| Urtica dioica (Stinging Nettle) | Urticaceae | Not specified | This compound | Presence reported, but no quantitative data found in the search results. |

Biosynthesis of this compound

The biosynthesis of this compound glucosides originates from coniferyl alcohol, a key intermediate in the phenylpropanoid pathway. The process involves two primary steps:

-

Dimerization: Two molecules of coniferyl alcohol undergo oxidative coupling, catalyzed by peroxidases, to form this compound.[3]

-

Glycosylation: Subsequently, a glycosyltransferase enzyme facilitates the attachment of a sugar moiety, typically glucose, to the this compound molecule, forming its glucoside.[3]

Experimental Protocols

Extraction and Isolation of this compound from Cucurbita moschata Stems

This protocol is adapted from the methodology described for the isolation of DDA from Cucurbita moschata stems.[5]

a. Materials and Reagents:

-

Dried and crushed Cucurbita moschata stems

-

Distilled water

-

n-hexane

-

Ethyl acetate

-

n-butanol

-

Ethanol

-

Rotary evaporator

-

Freeze-dryer

-

Silica (B1680970) gel for column chromatography

-

TLC plates (silica gel 60 F254)

-

NMR spectrometer

-

Mass spectrometer

b. Extraction Procedure:

-

Extract the crushed stems (2 kg) with boiling water for 3 hours. Repeat the extraction three times.

-

Concentrate the aqueous extract using a rotary evaporator and then freeze-dry to obtain a crude water-soluble extract. The reported yield of this crude extract is approximately 14%.[5]

-

Dissolve the crude extract (200 g) in distilled water and perform sequential liquid-liquid partitioning with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Filter, concentrate, and freeze-dry each solvent fraction.

c. Isolation and Purification:

-

The chloroform fraction, which shows potent biological activity, is subjected to further purification.

-

Perform column chromatography on silica gel using a gradient elution system with increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate, gradually increasing the proportion of ethyl acetate).

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the compound of interest, which appears as a single spot on TLC.

-

Further purify the combined fractions if necessary, using preparative TLC or another round of column chromatography.

-

Characterize the purified compound using NMR and mass spectrometry to confirm its identity as this compound.[6]

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of DDA in plant extracts.

a. Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

This compound analytical standard

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Syringe filters (0.45 µm)

b. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 25% A; 10-30 min, 65% A; 30-40 min, 85% A.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

c. Sample Preparation:

-

Prepare a crude extract of the plant material using a suitable solvent (e.g., 70% ethanol) and ultrasonication.

-

Filter the extract and then evaporate the solvent.

-

Redissolve the dried extract in the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

d. Quantification:

-

Prepare a stock solution of the DDA standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Inject each standard to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample and identify the DDA peak based on the retention time of the standard.

-

Quantify the amount of DDA in the sample using the calibration curve.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties. One of the key mechanisms underlying this activity is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9]

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes.[10][11][12]

This compound has been demonstrated to inhibit this process by upregulating the expression of phosphorylated IκBα (p-IκBα), which prevents the nuclear translocation of NF-κB.[9]

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. While its presence has been confirmed in several plant species, there is a need for more extensive quantitative studies to determine the precise concentrations of DDA in these natural sources. The detailed protocols provided in this guide for the extraction, isolation, and quantification of DDA will be valuable for researchers aiming to further investigate its therapeutic potential. Future research should focus on optimizing extraction methods to maximize yields and conducting comprehensive in vivo studies to validate the pharmacological activities of this intriguing lignan.

References

- 1. researchgate.net [researchgate.net]

- 2. Septic shock - Wikipedia [en.wikipedia.org]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. Eucommiae cortex Comprehensive Phytochemical Analysis Connected with Its In Vitro Anti-Inflammatory Activity in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Isolated from Cucurbita moschata Shows Anti-adipogenic and Anti-lipogenic Effects in 3T3-L1 Cells and Primary Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound isolated from Cucurbita moschata shows anti-adipogenic and anti-lipogenic effects in 3T3-L1 cells and primary mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Changes in Phenolic Metabolites and Biological Activities of Pumpkin Leaves (Cucurbita moschata Duchesne ex Poir.) During Blanching [frontiersin.org]

- 8. Changes in Phenolic Metabolites and Biological Activities of Pumpkin Leaves (Cucurbita moschata Duchesne ex Poir.) During Blanching - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-κB pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of System Control of NF-κB Signaling by IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrodiconiferyl Alcohol Biosynthesis in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodiconiferyl alcohol (DDC), a lignan (B3055560) of significant interest due to its diverse biological activities, is a key secondary metabolite in numerous plant species. Its biosynthesis is a complex, multi-step process intrinsically linked to the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathway of DDC, from its monolignol precursor, coniferyl alcohol, to the oxidative coupling reactions that yield the final product. We present quantitative data on enzyme kinetics and DDC concentrations in various plant tissues, detailed experimental protocols for the key enzymes and analytical quantification, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this intricate process. This guide is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug development seeking to explore and manipulate the biosynthesis of this important bioactive compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds. The immediate precursor to DDC is coniferyl alcohol, a monolignol that also serves as a primary building block for lignin (B12514952).[1][2]

The formation of DDC occurs through the oxidative dimerization of two molecules of (E)-coniferyl alcohol. This reaction is catalyzed by one-electron-oxidizing enzymes, primarily peroxidases (EC 1.11.1.7) and laccases (EC 1.10.3.2).[3][4] The reaction proceeds via the formation of resonance-stabilized phenoxy radicals from coniferyl alcohol. These radicals then couple to form various dimeric structures.

A critical aspect of lignan biosynthesis, including that of DDC, is the control of stereochemistry. In the absence of directing factors, the radical coupling of coniferyl alcohol results in a racemic mixture of products.[4] However, in many plants, the stereospecific synthesis of lignans (B1203133) is guided by dirigent proteins (DIRs). These non-catalytic proteins capture and orient the monolignol radicals to facilitate regio- and stereospecific coupling, leading to the formation of specific enantiomers of lignans like (+)- or (-)-pinoresinol.[5][6] While DDC itself is achiral, the involvement of dirigent proteins in the broader lignan biosynthetic network highlights the precise control mechanisms plants employ.

Following its synthesis, this compound can undergo further modifications, most notably glycosylation, to form this compound glucosides (DCGs). These glucosides have been implicated in various physiological processes, including the regulation of plant cell growth.[7]

Diagram of the this compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound.

Quantitative Data on this compound Biosynthesis

The efficiency of DDC biosynthesis is dependent on the kinetic properties of the involved enzymes and the concentration of precursors. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Enzymes Involved in Coniferyl Alcohol Oxidation

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Source Organism | Reference |

| Laccase (commercial) | Coniferyl Alcohol | 0.025 | 4.387 | 6.6 | 35 | Trametes versicolor | [8][9] |

| Laccase (crude) | Coniferyl Alcohol | 0.045 | 9.272 | 6.6 | 35 | Trametes versicolor | [8][9] |

| Peroxidase (PpaPrx19) | Coniferyl Alcohol | 0.0167 | - | - | - | Physcomitrium patens | [10] |

| Peroxidase (pmPOX1) | Coniferyl Alcohol | - | 225.9 (nmol/min/mg) | - | - | Corn root plasma membrane | [11] |

| Peroxidase (pmPOX2) | Coniferyl Alcohol | - | 288.3 (nmol/min/mg) | - | - | Corn root plasma membrane | [11] |

Table 2: Concentration of this compound and its Glucoside in Plant Tissues

| Compound | Plant Species | Tissue | Concentration | Analytical Method | Reference |

| This compound-4-β-D-glucoside (DCG) | Linum usitatissimum | Cell suspension cultures | Up to 47.7 mg/g DW | Not specified | [12] |

| This compound | Anthriscus sylvestris | Not specified | Variable | GC-MS | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction and Quantification of this compound from Plant Tissues

Objective: To extract and quantify the amount of DDC in a given plant sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Lyophilized and powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

This compound analytical standard

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector or LC-MS/MS system

Protocol:

-

Extraction:

-

Weigh 100 mg of lyophilized and powdered plant material into a microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex vigorously for 1 minute.

-

Sonciate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Evaporate the combined supernatants to dryness under a stream of nitrogen.

-

Re-dissolve the dried extract in 500 µL of methanol.

-

Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Gradient Program: A typical gradient could be: 0-5 min, 10% A; 5-25 min, 10-90% A; 25-30 min, 90% A; 30-35 min, 90-10% A; 35-40 min, 10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Quantification: Prepare a calibration curve using a series of known concentrations of the DDC analytical standard. The concentration of DDC in the sample is determined by comparing its peak area to the calibration curve.

-

-

LC-MS/MS Analysis (for higher sensitivity and selectivity):

-

Column and Mobile Phase: Similar to HPLC-UV.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.

-

Ionization Mode: ESI in either positive or negative ion mode (to be optimized).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for DDC need to be determined by infusing a pure standard.

-

Quantification: Similar to HPLC-UV, using a calibration curve generated with the analytical standard.

-

Peroxidase Activity Assay with Coniferyl Alcohol

Objective: To determine the activity of peroxidase enzymes in catalyzing the oxidation of coniferyl alcohol.

Materials:

-

Enzyme extract (e.g., purified peroxidase or crude plant extract)

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.0)

-

Coniferyl alcohol solution (prepare fresh in DMSO or ethanol, then dilute in buffer)

-

Hydrogen peroxide (H₂O₂) solution

-

Spectrophotometer

Protocol:

-

Reaction Mixture Preparation:

-

In a 1 mL cuvette, prepare a reaction mixture containing:

-

800 µL of 100 mM potassium phosphate buffer (pH 6.0)

-

100 µL of coniferyl alcohol solution (final concentration to be optimized, e.g., 0.1 mM)

-

50 µL of enzyme extract

-

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 50 µL of H₂O₂ solution (final concentration to be optimized, e.g., 0.5 mM).

-

-

Measurement:

-

Immediately monitor the increase in absorbance at a specific wavelength (e.g., 260 nm for coniferyl alcohol consumption or another wavelength for product formation) for 3-5 minutes at a constant temperature (e.g., 25°C).

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of a certain amount of substrate per minute under the specified conditions. The molar extinction coefficient of the substrate or product is required for this calculation.

-

Dirigent Protein Functional Assay

Objective: To assess the ability of a dirigent protein to direct the stereoselective coupling of coniferyl alcohol radicals.

Materials:

-

Purified dirigent protein

-

Coniferyl alcohol

-

Oxidizing agent (e.g., laccase or peroxidase/H₂O₂)

-

Reaction buffer (e.g., 100 mM MES buffer, pH 6.5)

-

Quenching solution (e.g., ascorbic acid)

-

Ethyl acetate

-

Analytical system for chiral separation (e.g., chiral HPLC)

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Reaction buffer

-

Coniferyl alcohol (e.g., 1 mM)

-

Purified dirigent protein (concentration to be optimized)

-

Oxidizing agent (e.g., a catalytic amount of laccase)

-

-

A control reaction without the dirigent protein should be run in parallel.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specific time period (e.g., 1-2 hours).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding a quenching solution like ascorbic acid.

-

Extract the products by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the organic (upper) layer.

-

Repeat the extraction twice and combine the organic layers.

-

Evaporate the solvent to dryness.

-

-

Analysis:

-

Re-dissolve the dried products in a suitable solvent (e.g., methanol).

-

Analyze the products using chiral HPLC to separate and quantify the different stereoisomers of the resulting lignans (e.g., (+)- and (-)-pinoresinol).

-

The effectiveness of the dirigent protein is determined by the enantiomeric excess of the specific lignan produced in its presence compared to the racemic mixture formed in its absence.

-

Regulation of this compound Biosynthesis

The biosynthesis of DDC, as part of the broader lignan and phenylpropanoid pathways, is tightly regulated at the transcriptional level. This regulation allows plants to modulate the production of these compounds in response to developmental cues and environmental stresses.

Transcriptional Regulation: The expression of genes encoding the enzymes of the phenylpropanoid pathway, including those leading to coniferyl alcohol, is coordinately regulated by a network of transcription factors. Key among these are members of the MYB and NAC transcription factor families.[13][14] These transcription factors bind to specific cis-acting regulatory elements in the promoters of their target genes. A well-characterized cis-element is the AC element, which is found in the promoters of many lignin and lignan biosynthetic genes and is recognized by specific MYB transcription factors.[1][13]

Signaling in Response to Stress: The expression of dirigent protein genes, which are crucial for stereospecific lignan biosynthesis, is often induced by biotic and abiotic stresses, such as pathogen attack, wounding, and exposure to elicitors like methyl jasmonate and salicylic (B10762653) acid.[5][15] This suggests that signaling pathways involving these stress hormones play a significant role in upregulating lignan biosynthesis as a defense mechanism. The accumulation of lignans at the site of infection or stress can provide antimicrobial and antioxidant protection.

Diagram of the Regulatory Network of Lignan Biosynthesis

Caption: Regulatory network of lignan biosynthesis.

Conclusion

The biosynthesis of this compound is a finely tuned process that exemplifies the complexity of plant secondary metabolism. From the foundational phenylpropanoid pathway to the specific enzymatic steps of oxidative coupling and potential stereochemical control, the synthesis of DDC is a testament to the intricate molecular machinery within plants. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into the study of this fascinating lignan. A thorough understanding of the biosynthetic and regulatory networks of DDC and other lignans is not only crucial for advancing our knowledge of plant biology but also holds immense potential for the metabolic engineering of plants to produce valuable pharmaceuticals and other high-value compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Initial steps of the peroxidase-catalyzed polymerization of coniferyl alcohol and/or sinapyl aldehyde: capillary zone electrophoresis study of pH effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Comparative Analysis, Characterization and Evolutionary Study of Dirigent Gene Family in Cucurbitaceae and Expression of Novel Dirigent Peptide against Powdery Mildew Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Molecular basis for protein–protein interactions [beilstein-journals.org]

- 8. A fast and simple GC MS method for lignan profiling in Anthriscus sylvestris and biosynthetically related Plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Properties of Guaiacol Peroxidase Activities Isolated from Corn Root Plasma Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transcriptional regulation of lignin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of Promoters and Transcription Factors Involved in the Regulation of Lignin Biosynthesis in Saccharum Species | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

physical and chemical properties of Dehydrodiconiferyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DCA) is a naturally occurring lignan (B3055560) found in various plant species. As a member of the phenylpropanoid class of organic compounds, it has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and biological evaluation, and a summary of its known signaling pathway interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point of approximately 161-162°C.[1] It is a relatively polar molecule, as indicated by its LogP value of 2.62450.[1] Its structural features include two aromatic rings, multiple hydroxyl groups, and a dihydrobenzofuran moiety.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4263-87-0 | [1] |

| Molecular Formula | C20H22O6 | [1] |

| Molecular Weight | 358.39 g/mol | [1] |

| Melting Point | 161-162 °C | [1] |

| Boiling Point | 562 °C at 760 mmHg | [1] |

| Density | 1.292 g/cm³ | [1] |

| Flash Point | 293.7 °C | [1] |

| LogP | 2.62450 | [1] |

| PSA | 88.38000 | [1] |

| Index of Refraction | 1.63 | [1] |

Experimental Protocols

Isolation of this compound from Plant Material

This compound can be isolated from various plant sources. The following is a general protocol for its extraction and purification:

-

Plant Material Preparation: The selected plant material (e.g., seeds, stems) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus with a polar solvent such as ethanol (B145695) or methanol, for several hours.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Fractionation: The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is methanol/water and hexane (B92381) to remove non-polar impurities, followed by extraction with ethyl acetate (B1210297) to isolate the phenolic fraction containing this compound.

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined and concentrated. Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).

Characterization of this compound

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to elucidate and confirm the chemical structure of this compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate molecular ions and fragment ions.

-

Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured by the mass analyzer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion, confirming the molecular formula.

-

Sample Preparation: A small amount of the solid sample is placed on the crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups present in the molecule, such as hydroxyl (-OH), aromatic (C=C), and ether (C-O) groups, to confirm the structural features of this compound.

Biological Activity Assays

-

Cell Culture: Human breast cancer cell lines that endogenously express the estrogen receptor alpha (ERα), such as MCF-7 cells, are stably transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene (e.g., MCF7-VM7Luc4E2).

-

Treatment: The cells are plated in multi-well plates and treated with varying concentrations of this compound. 17β-estradiol is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: An increase in luciferase activity in the presence of this compound indicates its agonistic activity on the estrogen receptor. The results are typically expressed as a dose-response curve to determine the EC₅₀ value.

-

Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is used.

-

Induction of Inflammation: The cells are pre-treated with different concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Western Blot Analysis for IκBα Phosphorylation: Cell lysates are collected, and the levels of phosphorylated IκBα (p-IκBα) and total IκBα are determined by Western blotting using specific antibodies. An increase in the p-IκBα/IκBα ratio indicates pathway activation, and inhibition by this compound would be observed as a decrease in this ratio.

-

Immunofluorescence for NF-κB Nuclear Translocation: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The subcellular localization of p65 is visualized by fluorescence microscopy. In unstimulated cells, p65 is primarily in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. The inhibitory effect of this compound is determined by the retention of p65 in the cytoplasm even after LPS stimulation.

-

NF-κB Reporter Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. Following treatment with this compound and LPS, luciferase activity is measured. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

Signaling Pathway Interactions

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.

Estrogen Receptor Signaling

This compound acts as an agonist for the estrogen receptor, particularly ERα.[2] This interaction can promote cellular processes that are regulated by estrogen signaling.

Anti-inflammatory Action via NF-κB Pathway Inactivation

This compound exhibits anti-inflammatory properties by inactivating the NF-κB signaling pathway.[1] It has been shown to upregulate the expression of phosphorylated IκBα (p-IκBα), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1]

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and significant biological activities. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. Future studies should focus on elucidating the detailed molecular mechanisms underlying its activities and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-κB pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Pinoresinol and this compound from Eucommiae Cortex Extract by Fermentation with Traditional Mucor - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrodiconiferyl Alcohol: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DDCA) is a naturally occurring neolignan, a class of phenolic compounds formed by the oxidative coupling of two coniferyl alcohol units.[1] First identified as a component of lignin (B12514952), a complex polymer essential for structural support in plant cell walls, DDCA has garnered significant interest for its diverse biological activities.[1] It is a guaiacyl lignin resulting from the cyclodimerization of coniferol.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

This compound has been isolated from various plant species, including but not limited to Silybum marianum (milk thistle), Codonopsis pilosula, and Urtica dioica.[2][3] Its biological profile includes acting as an estrogen receptor agonist, promoting BMP-2-induced osteoblastogenesis, and exhibiting anti-inflammatory effects through the inactivation of NF-κB pathways.[3][4]

Isolation and Purification

The isolation of this compound from natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are generalized from methods reported in the literature.

General Experimental Protocol for Isolation from Plant Material

A common method for extracting and isolating this compound from plant sources involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), often using sonication to improve efficiency.[5]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between an aqueous phase and an immiscible organic solvent like diethyl ether.[6]

-

Chromatographic Purification: The resulting fractions are further purified using various chromatographic techniques. A common approach is to use macroporous adsorbent resin followed by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica (B1680970) gel.[5][7]

Detailed Protocol: Isolation from Eucommiae Cortex Fermentation Broth

A specific method for obtaining this compound involves the fermentation of Eucommiae Cortex extract with traditional Mucor, followed by isolation and purification.[5][7]

-

Extraction from Fermentation Broth: The fermentation broth is mixed with methanol (1:2 ratio) and subjected to ultrasonic extraction for 60 minutes. The mixture is then filtered.[5]

-

Solvent Removal: The solvent from the filtrate is removed by rotary evaporation, and the resulting extract is dried under reduced pressure.[5]

-

Macroporous Resin Chromatography: The dried extract is subjected to gradient elution on an AB-8 macroporous adsorbent resin column using a gradient of ethanol in water (0%, 20%, 70%, 100%).[5] The 70% ethanol eluate is collected, and the solvent is removed by rotary evaporation.[5][7]

-

Final Purification: The residue is further purified by preparative HPLC to yield pure this compound.[7]

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound from plant sources.

Structural Characterization and Data

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.00–6.95 | m | 3H | H-2, H-2′, H-6′ | [7] |

| 6.84 | d (J = 8.2 Hz) | 1H | H-6 | [7] |

| 6.79 | d (J = 8.1 Hz) | 1H | H-5 | [7] |

| 6.56 | d (J = 15.8 Hz) | 1H | H-7′ | [7] |

| 6.25 | dt (J = 15.7, 5.8 Hz) | 1H | H-8′ | [7] |

| 3.87 | s | 3H | 3-OCH₃ | [7] |

| 3.85 | s | 3H | 3′-OCH₃ | [7] |

Solvent: MeOD

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

| 147.8 | C-4′ | [7] |

| 147.7 | C-3 | [7] |

| 146.2 | C-4 | [7] |

| 144.1 | C-3′ | [7] |

| 130.6 | C-7′ | [7] |

| 126.1 | C-8′ | [7] |

| 87.9 | C-7 | [7] |

| 63.5 | C-9 | [7] |

| 62.5 | C-9′ | [7] |

| 55.3 | 3-OCH₃ | [7] |

| 54.9 | 3′-OCH₃ | [7] |

Solvent: MeOD, Frequency: 101 MHz

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Method | Reference |

| [M+Na]⁺ | 381.13038 | ESI-MS | [7] |

Experimental Protocols for Characterization

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).[8]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.[8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion and any characteristic fragment ions.

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[3][4] This pathway is a key regulator of the inflammatory response.

NF-κB Signaling Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the NF-κB pathway.[3] this compound has been demonstrated to suppress the nuclear translocation of NF-κB and upregulate the expression of p-IκBα, an inhibitor of NF-κB.[3]

Inhibition of NF-κB Signaling by this compound

Caption: Mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion

This compound is a neolignan with significant therapeutic potential. This guide provides a foundational understanding of its discovery, detailed protocols for its isolation and characterization, and an overview of its biological activity. The presented data and methodologies are intended to facilitate further research and development of this promising natural product.

References

- 1. This compound | 4263-87-0 | Benchchem [benchchem.com]

- 2. This compound | C20H22O6 | CID 5372367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-κB pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:4263-87-0 | Chemsrc [chemsrc.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of Pinoresinol and this compound from Eucommiae Cortex Extract by Fermentation with Traditional Mucor [mdpi.com]

- 8. benchchem.com [benchchem.com]

Dehydrodiconiferyl Alcohol: A Technical Guide on Biosynthesis, Bioactivity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) of significant interest in plant biology and pharmacology. As a metabolite derived from the phenylpropanoid pathway, DHCA exhibits a range of biological activities, including potent anti-inflammatory and immunomodulatory effects. This document details its biosynthesis, mechanisms of action, and relevant experimental protocols, presenting quantitative data and visual workflows to support advanced research and development.

Chemical and Physical Properties

This compound is a naturally occurring phenylpropanoid, specifically a guaiacyl lignan, formed through the oxidative dimerization of coniferyl alcohol.[1] Its structure features a dihydrobenzofuran moiety.

| Property | Value | Reference |

| IUPAC Name | 4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | [1] |

| Molecular Formula | C₂₀H₂₂O₆ | [1] |

| Molecular Weight | 374.39 g/mol | [1] |

| Appearance | Not specified; likely a solid or semi-solid | |

| Class | Lignan, Phenylpropanoid, Benzofuran | [1] |

Biosynthesis of this compound

The biosynthesis of DHCA is an extension of the core phenylpropanoid pathway, which converts phenylalanine into a variety of phenolic compounds. The immediate precursor to DHCA is coniferyl alcohol, a primary monolignol. The formation of DHCA occurs via an oxidative coupling reaction, specifically a β-5 linkage, catalyzed by peroxidases.[2][3][4] In many biological systems, DHCA is further glycosylated to form this compound glucosides (DCGs).[2][3][5]

Biological Activities and Mechanisms of Action

DHCA has been identified as a potent bioactive molecule with several therapeutic properties. Its primary mechanisms revolve around the modulation of key inflammatory and immune signaling pathways.

Anti-inflammatory and Wound Healing Effects

DHCA demonstrates significant anti-inflammatory activity, primarily by inactivating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[6][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), DHCA upregulates the expression of phosphorylated IκBα (p-IκBα), which sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes such as iNOS and IL-1β.[7][8][9] This mechanism contributes directly to its observed ability to accelerate wound healing in animal models by reducing inflammatory cell infiltration and promoting collagen formation.[7][9] Additionally, related lignans (B1203133) have been shown to suppress the JNK signaling pathway, another critical route in inflammatory responses.[10]

Immunomodulatory Activity

DHCA has been shown to modulate the differentiation of T helper cells. Specifically, it can suppress the differentiation of pro-inflammatory Th17 and Th1 cells.[11] This is achieved by down-regulating the master transcriptional regulators RORγt (for Th17) and T-bet (for Th1). This suppression is also linked to the inhibition of NF-κB activity.[11] These findings suggest DHCA as a potential therapeutic candidate for T-cell-mediated autoimmune diseases.[11]

Other Activities

-

Estrogenic Activity : DHCA acts as an agonist for estrogen receptors (ERα and ERβ), promoting bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis, indicating potential applications in bone health.[6][12]

-

Cytokinin-like Activity : While the glucosides of DHCA (DCGs) were initially reported to have cytokinin-substituting activity that promotes cell division in tobacco cells, this claim has been contested by more recent studies, which could not replicate the results.[5][13] Researchers should approach this historical claim with caution.

Quantitative Data

Quantitative data for free this compound in plant tissues is not widely available in the literature. However, data for its glucosides (DCGs) and the related metabolite dihydroconiferyl alcohol provide context for its potential concentrations.

| Compound | Plant/System | Tissue/Condition | Quantitative Finding | Reference |

| This compound Glucosides (DCGs) | Nicotiana tabacum (Tobacco) | Pith explants cultured with cytokinins | ~100-fold increase in concentration compared to controls | [2][5] |

| Dihydroconiferyl Alcohol | Pinus taeda (Loblolly Pine) | Genetically modified xylem (mutant) | Constituted ~30% of lignin (B12514952) units (a 10-fold increase over wild-type) | [14] |

Extraction, Isolation, and Purification

The extraction and isolation of DHCA from plant material follow general protocols for lignans, involving solvent extraction followed by chromatographic purification.

Experimental Protocols

Protocol 1: General Extraction and Isolation of DHCA from Plant Material

This protocol is a composite method adapted from general procedures for lignan extraction.[15][16]

Materials:

-

Dried, powdered plant material (e.g., from Silybum marianum).[7]

-

Cellulose (B213188) thimble and Soxhlet apparatus.

-

Solvents: 95% ethanol (B145695), hexane (B92381), ethyl acetate (B1210297), methanol (B129727).

-

Rotary evaporator.

-

Silica (B1680970) gel (60-120 mesh) for column chromatography.

-

Glass column, fraction collector.

-

TLC plates (silica gel 60 F254) and UV lamp.

Procedure:

-

Soxhlet Extraction : Place ~30 g of powdered plant material into a cellulose thimble and extract with 95% ethanol for 6-8 hours using a Soxhlet apparatus.[15]

-

Concentration : Evaporate the ethanol from the resulting solution under reduced pressure using a rotary evaporator (T < 50°C) to yield the crude extract.

-

Liquid-Liquid Partitioning (Optional) : Dissolve the crude extract in a 9:1 methanol/water solution. Perform successive extractions with hexane to remove non-polar lipids. Subsequently, extract the aqueous methanol phase with ethyl acetate to isolate the phenolic fraction containing DHCA.[15]

-

Column Chromatography :

-

Prepare a silica gel column using hexane as the initial mobile phase.

-

Dissolve the concentrated ethyl acetate fraction (or crude extract) in a minimal volume of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting from 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC, visualizing spots under a UV lamp.

-

-

Final Purification : Pool the fractions containing the pure compound and evaporate the solvent to obtain purified DHCA.[15]

Protocol 2: In Vitro Analysis of Anti-inflammatory Activity in Macrophages

This protocol is based on studies investigating DHCA's effect on LPS-induced inflammation in RAW 264.7 macrophage cells.[7][9]

Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

Lipopolysaccharide (LPS).

-

Purified DHCA dissolved in DMSO.

-

Griess Reagent for nitric oxide (NO) measurement.

-

ELISA kit for IL-1β quantification.

-

Reagents for Western Blot: Primary antibodies (p-IκBα, iNOS, β-actin), secondary HRP-conjugated antibody, lysis buffer, and ECL substrate.

Procedure:

-

Cell Culture and Treatment :

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Pre-treat cells with various concentrations of DHCA for 1-2 hours.

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

-

Nitric Oxide (NO) Assay :

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.

-

-

Cytokine Measurement (ELISA) :

-

Measure the concentration of IL-1β in the cell culture supernatant using a commercial ELISA kit.

-

-

Western Blot Analysis :

-

Lyse the treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-IκBα and iNOS. Use β-actin as a loading control.

-

Incubate with a secondary HRP-conjugated antibody and visualize bands using an ECL substrate. Analyze band intensity to determine changes in protein expression.[7]

-

Conclusion

This compound is a plant metabolite with a well-defined biosynthetic origin and significant, therapeutically relevant biological activities. Its potent anti-inflammatory and immunomodulatory properties, primarily mediated through the inhibition of the NF-κB pathway, make it a compelling candidate for drug development, particularly for inflammatory disorders and wound healing applications. While quantitative data in natural systems remain sparse, the established protocols for its extraction and bioactivity assessment provide a solid foundation for future research. Further investigation is warranted to fully elucidate its mechanisms of action, explore its pharmacokinetic profile, and validate its potential in preclinical and clinical settings.

References

- 1. This compound | C20H22O6 | CID 5372367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Biosynthesis of this compound Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of this compound glucosides: implications for the control of tobacco cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-κB pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound (DHCA) modulates the differentiation of Th17 and Th1 cells and suppresses experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Reassessing the claimed cytokinin-substituting activity of this compound glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrodiconiferyl Alcohol: A Technical Guide to its Estrogen Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) compound, has emerged as a molecule of interest due to its activity as an estrogen receptor (ER) agonist. This technical guide provides a comprehensive overview of the current understanding of DHCA's interaction with estrogen receptors, its downstream signaling effects, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, drug discovery, and molecular pharmacology.

Mechanism of Action: Estrogen Receptor Agonism

This compound exerts its biological effects by acting as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Upon binding to these nuclear receptors, DHCA initiates a conformational change in the receptor protein, leading to its dimerization and translocation into the nucleus. Within the nucleus, the DHCA-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a cellular response.

Signaling Pathway

The signaling cascade initiated by this compound binding to estrogen receptors is depicted below. This pathway highlights the key events from receptor binding to the modulation of gene expression.

Quantitative Data

Currently, publicly available literature confirms the estrogen receptor agonist activity of this compound through competitive binding assays and functional assays. However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) from competitive binding assays, and EC50 (half-maximal effective concentration) from dose-response curves in functional assays, have not been reported in the abstracts of the primary literature. The primary research indicates that data from an estrogen receptor competition assay revealed that DHCA acted as an agonist on both estrogen receptors.[1] Further investigation of the full-text articles is required to populate the following tables with specific numerical values.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Compound | Receptor Subtype | Assay Type | IC50 | Ki | Reference |

| This compound | ERα | Competitive Binding | Data not available | Data not available | [1] |

| This compound | ERβ | Competitive Binding | Data not available | Data not available | [1] |

Table 2: Estrogenic Activity of this compound in Functional Assays

| Compound | Cell Line | Assay Type | EC50 | Reference |

| This compound | Not Specified | ERE-Luciferase Reporter | Data not available | [2] |

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize estrogen receptor agonists like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.

Workflow:

Detailed Methodology:

-

Receptor Preparation: Estrogen receptors (ERα or ERβ) are prepared from a suitable source, such as rat uterine cytosol or recombinant human ER expressed in a host system.

-

Incubation: A constant concentration of [³H]-estradiol and the estrogen receptor preparation are incubated with a range of concentrations of the test compound (this compound).

-

Separation: After reaching equilibrium, the receptor-bound [³H]-estradiol is separated from the free (unbound) [³H]-estradiol. Common methods include hydroxylapatite (HAP) precipitation or dextran-coated charcoal (DCC) adsorption.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of [³H]-estradiol versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol, is determined from this curve.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene (luciferase) that is under the control of an ERE.

Workflow:

References

- 1. This compound Inhibits Osteoclast Differentiation and Ovariectomy-Induced Bone Loss through Acting as an Estrogen Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes BMP-2-induced osteoblastogenesis through its agonistic effects on estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrodiconiferyl Alcohol: A Technical Guide to its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DHCA) is a lignan (B3055560) compound that has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying DHCA's anti-inflammatory effects, focusing on its modulation of key signaling pathways and inhibition of pro-inflammatory mediators. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of DHCA.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages. These pathways are central to the inflammatory response, and their inhibition by DHCA leads to a downstream reduction in the production of various pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to interfere with this process by upregulating the phosphorylation of IκBα (p-IκBα). This action stabilizes the IκBα protein, preventing its degradation and thereby sequestering NF-κB in the cytoplasm. Consequently, the nuclear translocation of the p65 subunit of NF-κB is suppressed, leading to a reduction in the expression of NF-κB target genes.[1]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial signaling cascade in the inflammatory process. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.

While direct quantitative data for DHCA's effect on MAPK signaling is limited, studies on its derivative, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA), have shown a concentration-dependent suppression of Akt and JNK phosphorylation in LPS-stimulated macrophages.[2] This suggests that DHCA likely shares a similar mechanism of inhibiting the MAPK pathway, thereby contributing to its overall anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Activity

| Compound | Target/Assay | Cell Line | Concentration Range for Activity | Reference |

| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) | Inhibition of COX-2, iNOS, and NO production | LPS-stimulated macrophages | 12.5-50 µM | [2] |

| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) | Suppression of Akt and JNK phosphorylation | LPS-stimulated macrophages | 12.5-50 µM | [2] |

| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) | Inhibition of NF-κB activation | LPS-stimulated macrophages | 12.5-50 µM | [2] |

It is important to note that these values are for a derivative of DHCA and should be considered as an estimation of the activity of DHCA itself. Further studies are required to determine the precise quantitative anti-inflammatory activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine analysis, shorter durations for signaling pathway analysis).

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to determine the protein levels of inflammatory mediators (iNOS, COX-2) and the phosphorylation status of key signaling proteins (p65, IκBα, p38, JNK, ERK).

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system. Densitometric analysis is performed to quantify the protein levels relative to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is used to measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Sample Collection: After cell treatment, the culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: The ELISA is performed using commercially available kits according to the manufacturer's instructions. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking the plate to prevent non-specific binding.

-

Adding the cell culture supernatants and a series of known standards to the wells.

-

Incubating with a biotinylated detection antibody.

-

Adding an enzyme-conjugated streptavidin (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

-

Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is calculated based on the standard curve.

Immunofluorescence for NF-κB Nuclear Translocation

This protocol is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture: Cells are grown on glass coverslips in a culture plate.

-

Treatment: Cells are treated with DHCA and/or LPS as described previously.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific binding is blocked with a blocking buffer (e.g., PBS with 1% BSA).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against the NF-κB p65 subunit.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

-